

Technical Guide: 4-(Bromomethyl)-3-methyl-5-phenylisoxazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Bromomethyl)-3-methyl-5-phenylisoxazole

Cat. No.: B050187

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Bromomethyl)-3-methyl-5-phenylisoxazole**, a versatile heterocyclic compound. It serves as a crucial building block in medicinal chemistry and agrochemical synthesis, owing to its reactive bromomethyl group and stable isoxazole core. This document details its physicochemical properties, a representative synthetic protocol, and its relevance in biological pathways.

Physicochemical Properties

The fundamental properties of **4-(Bromomethyl)-3-methyl-5-phenylisoxazole** are summarized below. This data is essential for its application in chemical synthesis and characterization.

Property	Value	Reference
Molecular Weight	252.11 g/mol	[1][2]
Molecular Formula	C ₁₁ H ₁₀ BrNO	[1][2]
Physical Form	Solid	[1]
CAS Number	113841-59-1	[2]
SMILES String	Cc1onc(-c2ccccc2)c1CBr	[1]

Chemical Structure

The two-dimensional structure of **4-(Bromomethyl)-3-methyl-5-phenylisoxazole** highlights the isoxazole ring substituted with phenyl, methyl, and bromomethyl groups.

2D structure of **4-(Bromomethyl)-3-methyl-5-phenylisoxazole**.

Experimental Protocols

This section outlines a representative two-step synthesis for **4-(Bromomethyl)-3-methyl-5-phenylisoxazole**. The process involves the formation of the isoxazole ring followed by radical bromination.

Step 1: Synthesis of 3,4-dimethyl-5-phenylisoxazole

This step involves a condensation and cyclization reaction to form the core isoxazole structure.

- **Reaction Setup:** To a solution of benzaldehyde oxime (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add 2-butanone (1.1 eq) and a base like potassium carbonate (K_2CO_3 , 2.0 eq).
- **Reaction Conditions:** Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup and Purification:** After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3,4-dimethyl-5-phenylisoxazole.

Step 2: Bromination of 3,4-dimethyl-5-phenylisoxazole

This step introduces the bromine atom via free-radical substitution on the 4-methyl group.

- **Reaction Setup:** Dissolve the 3,4-dimethyl-5-phenylisoxazole (1.0 eq) from Step 1 in a non-polar solvent like carbon tetrachloride (CCl_4).
- **Addition of Reagents:** Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

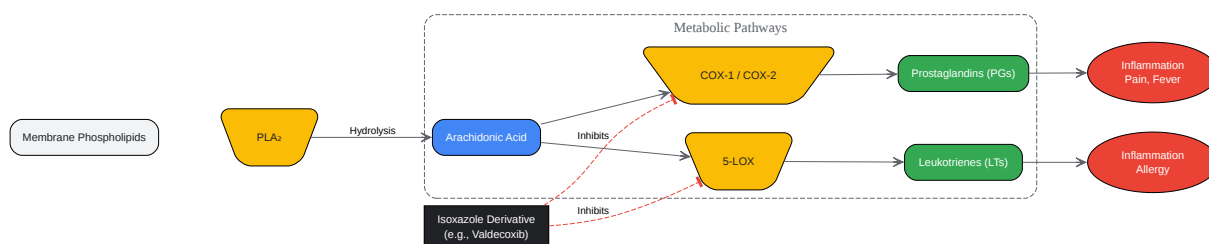
- **Reaction Conditions:** Reflux the mixture under inert atmosphere for 2-4 hours. The reaction is typically initiated by a UV lamp or heat. Monitor the reaction by TLC.
- **Workup and Purification:** Cool the mixture and filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine. Dry the organic layer over anhydrous Na_2SO_4 and concentrate in vacuo. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford the final product, **4-(Bromomethyl)-3-methyl-5-phenylisoxazole**.

Synthetic workflow for **4-(Bromomethyl)-3-methyl-5-phenylisoxazole**.

Biological Activity and Signaling Pathways

Isioxazole derivatives are recognized for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.^[3] Their versatility makes them valuable scaffolds in drug design. One of the key mechanisms underlying their anti-inflammatory properties is the inhibition of enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).^[4]

The inhibition of COX-1/COX-2 prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. Similarly, inhibiting 5-LOX blocks the synthesis of leukotrienes, which are involved in inflammatory and allergic responses. The diagram below illustrates this pathway.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpca.org [ijpca.org]
- 4. ijcr.org [ijcr.org]
- To cite this document: BenchChem. [Technical Guide: 4-(Bromomethyl)-3-methyl-5-phenylisoxazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050187#4-bromomethyl-3-methyl-5-phenylisoxazole-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com